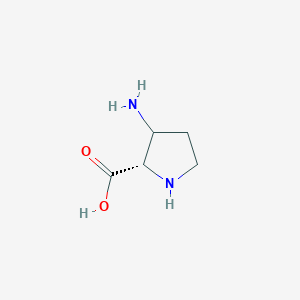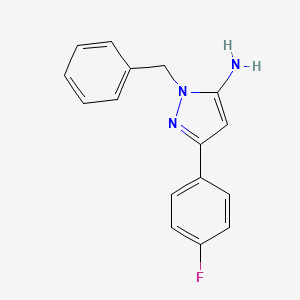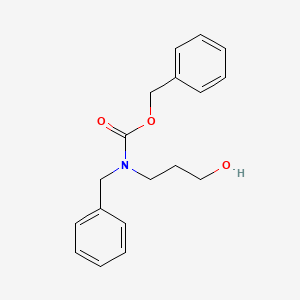
(2S)-3-Aminopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for various chemical syntheses and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Aminopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reductive amination of 3-pyrrolidinone with an appropriate amine source under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantioselectivity. For example, the use of engineered strains of Escherichia coli or Saccharomyces cerevisiae can facilitate the production of this compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Aminopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products: The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and various amide derivatives.
Scientific Research Applications
(2S)-3-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of peptides and proteins with specific biological activities.
Medicine: This compound is investigated for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2S)-3-Aminopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another chiral amino acid with similar structural features.
(2S,3R)-3-Alkylglutamates: These compounds share the pyrrolidine ring structure and are used in similar applications.
Uniqueness: (2S)-3-Aminopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its versatility as a building block make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
24279-08-1 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2S)-3-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1 |
InChI Key |
VJLXSTXGGXYQCT-BKLSDQPFSA-N |
Isomeric SMILES |
C1CN[C@@H](C1N)C(=O)O |
Canonical SMILES |
C1CNC(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)

![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)
![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

